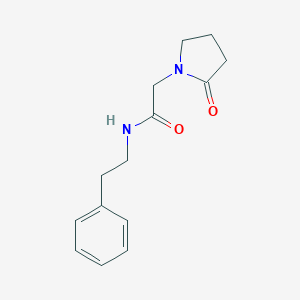
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function. It was first developed in Russia in the 1980s and has since gained popularity as a cognitive enhancer due to its ability to improve memory, focus, and mental clarity.
Mechanism Of Action
The exact mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, specifically acetylcholine and glutamate. It may also increase blood flow to the brain, which can improve cognitive function.
Biochemical And Physiological Effects
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been shown to have several biochemical and physiological effects. It can increase the release of acetylcholine and glutamate, which are important neurotransmitters involved in cognitive function. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam in lab experiments is its ability to improve cognitive function, which can be useful in studies involving memory, learning, and attention. It is also relatively safe and has few side effects, making it a good candidate for research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is a controlled substance in some countries, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its neuroprotective effects, which may be beneficial in preventing or treating neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam and how it affects the brain.
Synthesis Methods
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is synthesized by modifying the chemical structure of Piracetam, another nootropic drug. The synthesis method involves the reaction of 2-oxo-1-pyrrolidineacetamide with 2-phenylethylamine under specific conditions. The resulting product is 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam, which is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning, and attention in animal models and human studies. It has also been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and dementia. In addition, 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been shown to have neuroprotective effects, which may be beneficial in preventing or treating neurodegenerative diseases.
properties
CAS RN |
120356-52-7 |
|---|---|
Product Name |
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)- |
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H18N2O2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17) |
InChI Key |
MGFAUJMDUGNMKL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NCCC2=CC=CC=C2 |
Other CAS RN |
120356-52-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
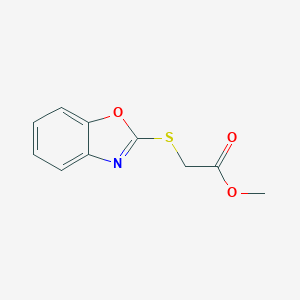
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
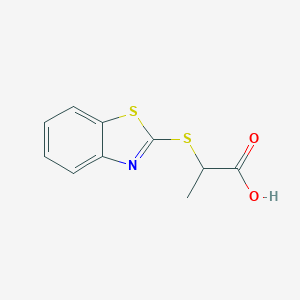
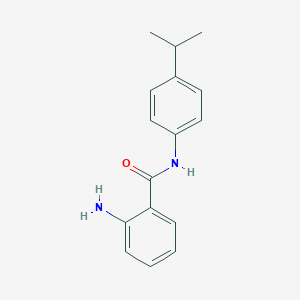


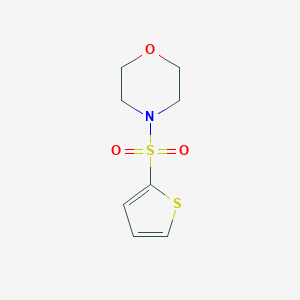

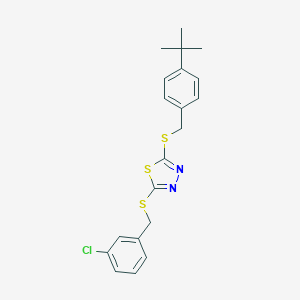

![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
